1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide

Description

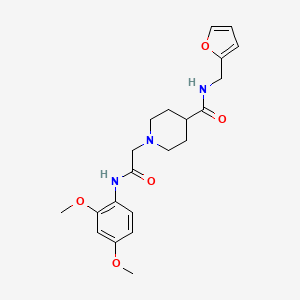

This compound features a piperidine-4-carboxamide core substituted with two distinct functional groups:

- A 2-oxoethyl linker attached to a 2,4-dimethoxyphenyl moiety via an amide bond.

- An N-(furan-2-ylmethyl) group on the carboxamide nitrogen.

The furan-2-ylmethyl group introduces a heteroaromatic ring, which may contribute to binding affinity in biological systems.

Properties

IUPAC Name |

1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5/c1-27-16-5-6-18(19(12-16)28-2)23-20(25)14-24-9-7-15(8-10-24)21(26)22-13-17-4-3-11-29-17/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H,22,26)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPXCGLIJGEFHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=CC=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Attachment of the Dimethoxyphenyl Group:

Formation of the Amide Bond: The final step involves the formation of the amide bond between the piperidine ring and the furan-2-ylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex molecular structure that includes a piperidine ring, a furan moiety, and a dimethoxyphenyl group. Its molecular formula is with a molecular weight of approximately 500.5 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it an interesting subject for further research.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, the compound's structural components may interact with specific enzymes or receptors involved in cancer progression. Research has shown that similar piperidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, such as modulation of signaling pathways and interference with DNA replication processes .

Antiviral Properties

The furan moiety in the compound has been associated with antiviral activity against several viruses, including SARS-CoV-2. Compounds with similar structures have been identified as inhibitors of viral proteases, which are crucial for viral replication. The ability to inhibit these enzymes could position this compound as a candidate for developing antiviral therapies .

Antimicrobial Activity

Piperidine derivatives have also been evaluated for their antimicrobial properties. Studies have demonstrated that compounds containing piperidine rings exhibit activity against various bacterial and fungal pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways .

Synthesis of Novel Derivatives

The complexity of the compound allows for the synthesis of various derivatives that can be tailored for specific biological activities. The synthetic pathways often involve multi-step reactions where the piperidine core can be modified to enhance efficacy or reduce toxicity .

Case Study: Synthesis Methodology

One notable synthesis method involves the reaction of substituted benzhydryl chlorides with piperidine derivatives under controlled conditions to yield new compounds with potential pharmacological activities. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share partial structural motifs with the target molecule, enabling comparative analysis of substituent effects and core modifications.

Table 1: Structural Comparison of Piperidine Carboxamide Derivatives

Table 2: Heterocyclic Analogues with Shared Substituents

Key Findings from Comparative Analysis

In contrast, rigid cores like thiazole () or 1,4-dihydropyridine () may favor selective interactions but limit adaptability.

Substituent Effects: Methoxy Groups: The 2,4-dimethoxyphenyl group in the target compound offers dual electron donation, differing from single methoxy () or halogenated (e.g., 4-bromo in ) analogues. This may influence solubility and π-π stacking. Furan vs.

Pharmacological Implications: Compounds with sulfonyl groups () or tosyl substituents () show increased polarity, which may enhance water solubility but reduce membrane permeability. Fluorinated derivatives () often exhibit improved metabolic stability, suggesting the target compound’s non-fluorinated structure might prioritize synthetic accessibility over pharmacokinetics.

Biological Activity

The compound 1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide , identified by its CAS number 941881-70-5 , has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 415.5 g/mol . The structural components include:

- A piperidine ring

- A furan moiety

- A dimethoxyphenyl group

Anticancer Properties

Research indicates that compounds with similar structures often exhibit significant anticancer activity. The presence of the piperidine and furan groups in this compound suggests potential interactions with various biological targets involved in cancer cell proliferation.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death. Similar compounds have been shown to interact with proteins like Bcl-2, which is crucial in regulating apoptosis.

- Case Studies : In vitro studies have demonstrated that analogs of this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. For instance, compounds structurally related to this one have shown IC50 values below 10 µM against A431 and other cancer cell lines, indicating strong cytotoxic effects .

Anticonvulsant Activity

The compound's structural similarities to known anticonvulsants suggest it may possess similar properties.

- Activity Assessment : Compounds with a piperidine structure have been reported to demonstrate anticonvulsant effects in animal models. The mechanism likely involves modulation of neurotransmitter systems, particularly GABAergic pathways.

- Research Findings : A derivative with a similar backbone exhibited significant anticonvulsant properties, eliminating tonic extensor phases in rodent models .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis reveals critical insights into how modifications to the compound's structure affect its biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Dimethoxy substitution | Enhances lipophilicity and cellular uptake |

| Furan moiety presence | Contributes to interaction with target proteins |

| Piperidine ring | Essential for maintaining activity |

Modifications such as altering the substituents on the phenyl ring or the piperidine nitrogen can lead to variations in potency and selectivity against specific biological targets .

Pharmacokinetics

Limited data on the pharmacokinetics of this compound are available; however, similar compounds show promising profiles:

- Bioavailability : Compounds with similar structures have demonstrated good oral bioavailability in preclinical studies.

- Metabolism : Likely undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.

Q & A

How can researchers optimize the synthetic route for 1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide to improve yield and purity?

Basic Research Question

Methodology :

- Stepwise Coupling : Begin with synthesizing the piperidine-4-carboxamide core via amide bond formation between piperidine-4-carboxylic acid and furan-2-ylmethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Side-Chain Introduction : React the core with 2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl groups using nucleophilic substitution or reductive amination. Optimize solvent choice (e.g., DMF or dichloromethane) and temperature (40–60°C) to minimize byproducts .

- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

- Yield Tracking : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 molar excess of the oxoethyl intermediate) to maximize yield .

What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound?

Basic Research Question

Methodology :

- NMR Analysis : Use H and C NMR to confirm the piperidine ring conformation, amide bond geometry, and substituent positions. 2D techniques (COSY, HSQC) clarify coupling between the furan methyl group and the piperidine nitrogen .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~458.2 g/mol) and detects trace impurities (e.g., unreacted intermediates) .

- X-ray Crystallography : Resolve stereochemical uncertainties by crystallizing the compound in a methanol/acetone system and analyzing diffraction patterns .

How can researchers assess the compound’s solubility and stability under physiological conditions?

Basic Research Question

Methodology :

- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO. Centrifuge at 10,000 rpm for 15 min and quantify supernatant via HPLC-UV (λ = 254 nm) .

- Stability Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (37°C). Sample at 0, 6, 12, and 24 hr, then analyze degradation products using LC-MS/MS .

- Data Interpretation : Calculate half-life () and partition coefficient (LogP) via software like ACD/Labs to predict bioavailability .

What strategies are effective for structure-activity relationship (SAR) studies targeting piperidine-4-carboxamide derivatives?

Advanced Research Question

Methodology :

- Substituent Variation : Synthesize analogs with modified furan (e.g., thiophene) or dimethoxyphenyl groups. Test binding affinity using receptor assays (e.g., σ1/σ2 receptor binding with H-labeled ligands) .

- Pharmacophore Mapping : Perform 3D-QSAR using CoMFA or CoMSIA to correlate substituent bulk/electrostatics with activity .

- In Vivo Validation : Prioritize analogs with >50% receptor inhibition in vitro for pharmacokinetic studies in rodent models .

How can computational modeling predict the compound’s interaction with SARS-CoV-2 papain-like protease?

Advanced Research Question

Methodology :

- Molecular Docking : Use AutoDock Vina to dock the compound into the protease active site (PDB: 6W9C). Set grid parameters to cover catalytic triad (Cys111-His272-Asp286) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen bond occupancy with protease residues .

- Free Energy Calculations : Compute binding energy (MM-PBSA) to rank interaction strength vs. known inhibitors (e.g., GRL0617) .

How should researchers address contradictions in HPLC purity data versus biological assay results?

Advanced Research Question

Methodology :

- Orthogonal Analytics : Confirm purity via LC-MS (ESI+) and H NMR integration. Detect trace oxidants or solvents (e.g., residual DMF) that may inhibit assays .

- Bioassay Controls : Include a "scrambled" analog (e.g., non-furan substituent) to rule out nonspecific effects. Repeat assays in triplicate with fresh stock solutions .

- Data Reconciliation : Use PCA to correlate impurity profiles (HPLC peaks) with assay outliers. Isolate impurities via prep-HPLC for standalone testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.